molecular formula C8H6BrN3 B173778 3-bromo-5-phenyl-1H-1,2,4-triazole CAS No. 15777-59-0

3-bromo-5-phenyl-1H-1,2,4-triazole

Cat. No. B173778
CAS RN: 15777-59-0
M. Wt: 224.06 g/mol
InChI Key: SIQJGSXGBGMSOQ-UHFFFAOYSA-N
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Description

3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .


Molecular Structure Analysis

The molecular structure of 3-bromo-5-phenyl-1H-1,2,4-triazole consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .


Physical And Chemical Properties Analysis

3-bromo-5-phenyl-1H-1,2,4-triazole is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .

Scientific Research Applications

1,2,4-Triazoles are unique heterocyclic compounds that are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body . They have been embedded into more than 30 approved and marketed medicines as well as more than 100 investigational and experimental drugs .

  • Pharmaceutical Chemistry

    • Summary: 1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used in various medicines such as Fluconazole, Flupoxam, and Anastrozole .
    • Methods: The synthesis of these compounds often involves multistep synthetic routes .
    • Results: These compounds have shown widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
  • Agrochemistry

    • Summary: 1,2,4-Triazoles are used in agrochemistry, likely due to their biological activities .
  • Materials Sciences

    • Summary: 1,2,4-Triazoles are used in materials sciences .
  • Organic Catalysts

    • Summary: 1,2,4-Triazoles are used as organic catalysts .

Safety And Hazards

3-bromo-5-phenyl-1H-1,2,4-triazole is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

properties

IUPAC Name

5-bromo-3-phenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQJGSXGBGMSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480921
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-5-phenyl-1H-1,2,4-triazole

CAS RN

15777-59-0
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

115 mL bromine hydro acid was added to 9.5 g 5-phenyl-2H-(1,2,4)triazol-3-ylamine and 12.3 g sodiumnitrite at −5° C. The reaction was warmed to RT and refluxed for 20 min. Then the mixture was cooled and basicfied with sodiumdicarbonate and extracted with ethyl acetate. The organic layer was dried and evaporated to give 11 g of the desired product.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
sodiumdicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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